Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-

Pharmacokinetics Stereoselectivity Plasma Exposure

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- (CAS 189189-75-1), also referred to as (2S,3S)-valnoctamide ((2S,3S)-VCD), is a single, enantiomerically pure stereoisomer of the racemic CNS-active amide valnoctamide. Valnoctamide itself is a chiral constitutional isomer of valpromide and a derivative of valproic acid (VPA) that has been used clinically in Europe as a sedative-hypnotic since 1964.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 189189-75-1
Cat. No. B12557194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanamide, 2-ethyl-3-methyl-, (2S,3S)-
CAS189189-75-1
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC(C)C(CC)C(=O)N
InChIInChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7-/m0/s1
InChIKeyQRCJOCOSPZMDJY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-Ethyl-3-methylpentanamide (CAS 189189-75-1): A Single Chiral Stereoisomer of Valnoctamide with Differentiated Pharmacokinetics and Safety


Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- (CAS 189189-75-1), also referred to as (2S,3S)-valnoctamide ((2S,3S)-VCD), is a single, enantiomerically pure stereoisomer of the racemic CNS-active amide valnoctamide. Valnoctamide itself is a chiral constitutional isomer of valpromide and a derivative of valproic acid (VPA) that has been used clinically in Europe as a sedative-hypnotic since 1964 [1]. The compound possesses two stereogenic centers, giving rise to four distinct stereoisomers: (2S,3S)-, (2R,3R)-, (2S,3R)-, and (2R,3S)-VCD. Unlike the racemic mixture, the isolated (2S,3S)-enantiomer exhibits stereoselective pharmacokinetics (PK) and a differentiated safety profile that are critical for research and development applications where precise stereochemical identity determines biological outcome [2].

Why Racemic Valnoctamide or Alternative Stereoisomers Cannot Substitute for (2S,3S)-2-Ethyl-3-methylpentanamide


Valnoctamide is not a single molecular entity but a racemic mixture of four stereoisomers that display pronounced stereoselectivity in both pharmacokinetics and toxicology. Generic substitution with racemic VCD or an alternative single isomer introduces uncontrolled variables in exposure, brain penetration, and embryotoxicity risk. In rat models, the (2S,3S)-isomer achieves twice the plasma exposure (AUC) of every other stereoisomer at equivalent doses due to its substantially lower clearance, while a different isomer, (2R,3S)-VCD, shows 2-fold higher brain EC50 values in the 6 Hz seizure model and significantly greater embryotoxicity [1][2]. These differences mean that interchanging stereoisomers without quantitative justification can invalidate preclinical efficacy conclusions and confound safety assessments.

(2S,3S)-2-Ethyl-3-methylpentanamide: Quantitative Differentiation Evidence Against Closest Stereoisomer and Racemic Comparators


Stereoselective Pharmacokinetics: (2S,3S)-VCD Achieves Twice-Higher Systemic Exposure Than All Other Stereoisomers

Following intraperitoneal administration of 70 mg/kg to rats, (2S,3S)-VCD exhibited the lowest clearance among all four individual stereoisomers, resulting in a twice-higher plasma exposure (AUC) than (2R,3S)-VCD, (2S,3R)-VCD, and (2R,3R)-VCD. The apparent volume of distribution (1–1.6 L/kg) and half-life (2.1–3 h) were similar across all four stereoisomers; thus, the elevated AUC is directly attributable to the reduced clearance of the (2S,3S)-isomer [1][2].

Pharmacokinetics Stereoselectivity Plasma Exposure

Antiallodynic Potency: (2S,3S)-VCD Is Significantly More Potent Than (2R,3S)-VCD in Reversing Neuropathic Pain

In the rat spinal nerve ligation (Chung) model of neuropathic pain, (2S,3S)-VCD dose-dependently reversed tactile allodynia with an ED50 of 39 mg/kg (i.p.), compared to 61 mg/kg for (2R,3S)-VCD and 52 mg/kg for racemic-VCD. The difference between (2S,3S)-VCD and (2R,3S)-VCD was statistically significant (p < 0.05) [1].

Neuropathic Pain Antiallodynia Spinal Nerve Ligation

Embryotoxicity: (2S,3S)-VCD Is Significantly Less Embryotoxic Than (2R,3S)-VCD and Racemic VCD

In the SWV mouse strain highly susceptible to valproic acid-induced neural tube defects (NTDs), (2S,3S)-VCD was significantly less embryotoxic than (2R,3S)-VCD and racemic-VCD. Racemic-VCD, (2R,3S)-VCD, and (2S,3S)-VCD all showed mild embryotoxicity only at doses 7–10 times higher than their respective antiallodynic ED50 values, but the severity and incidence were lowest for (2S,3S)-VCD [1]. A separate study confirmed that VCD stereoisomers (258 or 389 mg/kg) did not cause NTDs in mice, doses that are 3–12 times higher than their anticonvulsant ED50 values [2].

Teratogenicity Embryotoxicity Safety Margin

Brain Exposure and Efficacy: (2S,3S)-VCD Has 2-Fold Lower EC50 Than (2R,3S)-VCD in the 6 Hz Psychomotor Seizure Test

In the 6 Hz psychomotor seizure model in mice at 32 mA stimulation intensity, the plasma and brain EC50 values of (2R,3S)-VCD were 2-fold higher than those of (2S,3S)-VCD, indicating that (2S,3S)-VCD achieves equivalent seizure protection at half the plasma and brain concentration. Additionally, the brain-to-plasma AUC ratio for (2S,3S)-VCD remained constant across the tested dose range (25–100 mg/kg), whereas for (2R,3S)-VCD the brain-to-plasma AUC ratio doubled, reflecting nonlinear and less predictable brain distribution [1].

Anticonvulsant 6 Hz Seizure Model Brain Penetration

Metabolic Fate: (2S,3S)-VCD Acts as a Direct-Acting Drug, Not a Prodrug, Unlike Valpromide

Valnoctamide (all stereoisomers, including (2S,3S)-VCD) is a structural isomer of valpromide (VPD). Unlike VPD, which is rapidly and extensively hydrolyzed to valproic acid (VPA) in humans and thus acts as a VPA prodrug, VCD undergoes minimal biotransformation to its corresponding acid, valnoctic acid (VCA). In humans, VCD acts as a drug on its own with an oral bioavailability of 94% and a half-life of approximately 10 hours, whereas VPD is almost entirely converted to VPA pre-systemically [1][2].

Metabolic Stability Prodrug vs. Direct-Acting Valproic Acid

(2S,3S)-2-Ethyl-3-methylpentanamide: Evidence-Driven Application Scenarios


Neuropathic Pain Drug Discovery: Leveraging Superior Antiallodynic Potency

Programs targeting tactile allodynia in peripheral neuropathic pain should prioritize (2S,3S)-VCD over (2R,3S)-VCD or racemic VCD based on its statistically significantly lower ED50 (39 mg/kg vs. 61 mg/kg and 52 mg/kg, respectively) in the rat spinal nerve ligation model [1]. The higher potency of the (2S,3S)-isomer enables lower dosing, which in turn reduces the risk of off-target effects and facilitates formulation for chronic pain management.

Antiepileptic Drug Development: Optimizing Brain Exposure and Pharmacokinetic Predictability

For CNS-active anticonvulsant programs, (2S,3S)-VCD offers a 2-fold lower brain EC50 in the 6 Hz psychomotor seizure model and a constant brain-to-plasma AUC ratio across doses, unlike (2R,3S)-VCD whose brain penetration is nonlinear [2]. This stereoisomer is therefore the rational choice when predictable brain pharmacokinetics and potency are required for translational seizure models, including benzodiazepine-resistant status epilepticus.

Teratogenicity Screening and Developmental Toxicology Studies

In safety pharmacology programs where teratogenic risk is a central concern, (2S,3S)-VCD is the preferred stereoisomer. It is significantly less embryotoxic than (2R,3S)-VCD and racemic-VCD in the SWV mouse model of neural tube defects, and it does not induce NTDs at doses up to 12-fold above the anticonvulsant ED50 [3][4]. This differentiated safety margin makes (2S,3S)-VCD the cleanest tool compound for dissecting mechanism-based teratogenicity away from stereochemistry-driven toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring Controlled Exposure

Because (2S,3S)-VCD exhibits the lowest clearance and twice the plasma exposure of any other VCD stereoisomer at the same dose [4], it is the optimal substrate for PK/PD modeling studies where maximizing systemic exposure without increasing administered dose is critical. Its predictable linear pharmacokinetics simplify experimental design in rodent efficacy and toxicology protocols.

Quote Request

Request a Quote for Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.